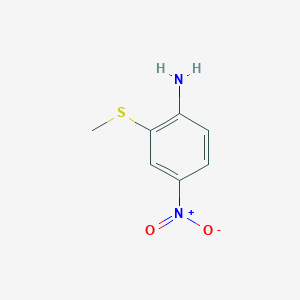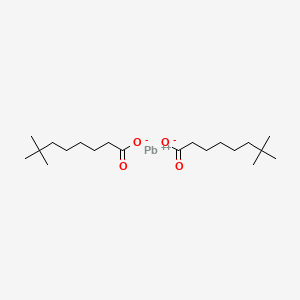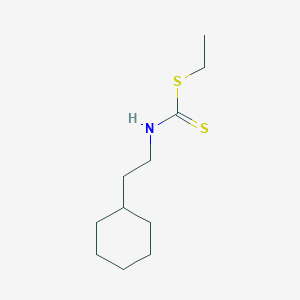
Benzyl(chloro)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(chloro)stannane is an organotin compound characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to a tin (Sn) atom, which is also bonded to a chlorine (Cl) atom. This compound is part of a broader class of organotin compounds that have significant applications in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl(chloro)stannane can be synthesized through the stannylation of benzyl halides. One common method involves the reaction of benzyl chloride with tin tetrachloride (SnCl₄) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation and Reduction: The compound can be oxidized to form benzylstannic acid derivatives or reduced to form benzylstannane.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of benzylstannic derivatives.
Oxidation: Benzylstannic acids.
Reduction: Benzylstannane.
科学研究应用
Benzyl(chloro)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in cross-coupling reactions.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
作用机制
The mechanism of action of benzyl(chloro)stannane involves its ability to form stable complexes with other molecules. The tin atom can coordinate with various ligands, facilitating reactions such as nucleophilic substitution and coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis.
相似化合物的比较
Benzylstannane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorostannane: Lacks the benzyl group, limiting its use in organic synthesis.
Phenyl(chloro)stannane: Contains a phenyl group instead of a benzyl group, affecting its reactivity and applications.
Uniqueness: Benzyl(chloro)stannane is unique due to the presence of both a benzyl group and a chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This combination makes it particularly useful in synthetic chemistry and industrial applications.
属性
CAS 编号 |
66534-98-3 |
|---|---|
分子式 |
C7H7ClSn |
分子量 |
245.29 g/mol |
IUPAC 名称 |
benzyl(chloro)tin |
InChI |
InChI=1S/C7H7.ClH.Sn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
InChI 键 |
LBSWONDCVLHCCM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[Sn]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)



